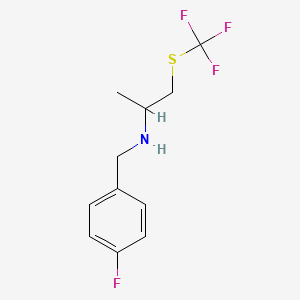
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and an amine group attached to a methyl and trifluoromethylsulfanyl ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can be achieved through a multi-step process involving the following key steps:
Formation of 4-Fluorobenzyl Bromide: This can be synthesized by reacting 4-fluorotoluene with bromine in the presence of a catalyst.
Nucleophilic Substitution: The 4-fluorobenzyl bromide undergoes nucleophilic substitution with a suitable amine, such as (1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine, to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorine-substituted benzyl group, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in substitution reactions, especially at the benzyl position, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of de-fluorinated benzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.
作用机制
The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the trifluoromethylsulfanyl group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
(4-Fluoro-benzyl)-(1-methyl-ethyl)-amine: Lacks the trifluoromethylsulfanyl group, which can result in different chemical and biological properties.
(4-Fluoro-benzyl)-(1-methyl-2-methylsulfanyl-ethyl)-amine: Contains a methylsulfanyl group instead of a trifluoromethylsulfanyl group, which can affect its reactivity and stability.
(4-Fluoro-benzyl)-(1-methyl-2-ethyl)-amine: Lacks both the trifluoromethylsulfanyl and methylsulfanyl groups, leading to distinct chemical behavior.
Uniqueness
The presence of both the fluorine atom and the trifluoromethylsulfanyl group in (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine makes it unique among similar compounds
属性
分子式 |
C11H13F4NS |
|---|---|
分子量 |
267.29 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H13F4NS/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI 键 |
GVUDVYWFHBBPNX-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC(F)(F)F)NCC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


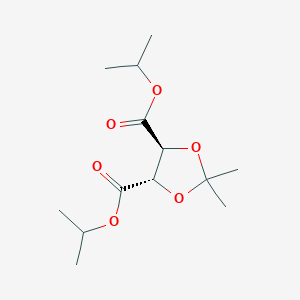
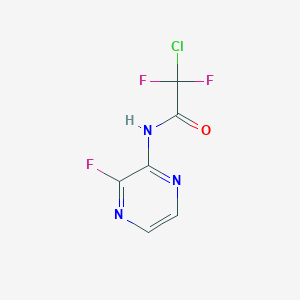
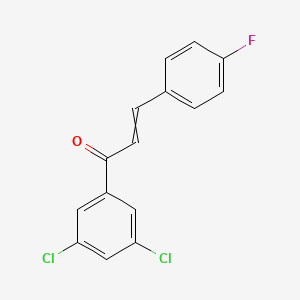
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
amine](/img/structure/B11759768.png)
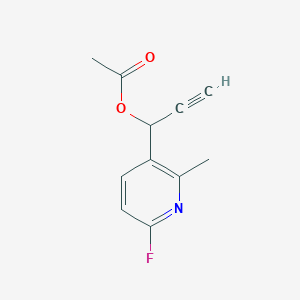
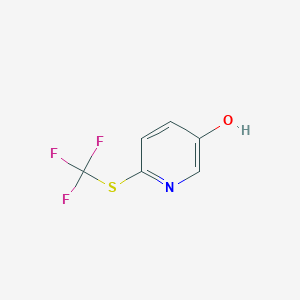
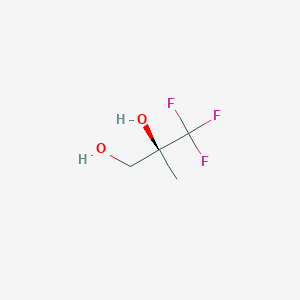
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
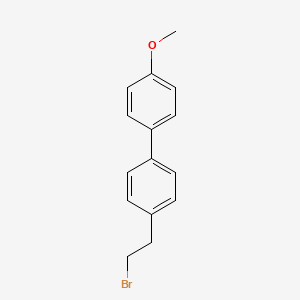
![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
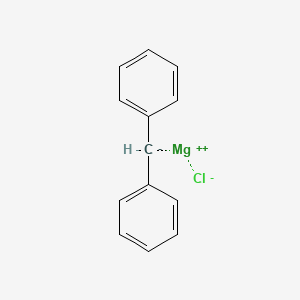
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
